molecular formula C12H11FN2O2 B11739787 Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No.: B11739787
M. Wt: 234.23 g/mol
InChI Key: ZOKKIXIAQHYRFY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an amino group

Preparation Methods

The synthesis of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-fluoroaniline under specific conditions. One common method includes the use of a base such as sodium hydride in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride and solvents such as acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit specific enzymes or bind to receptors . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can be compared with other cyanoacrylates and fluorinated organic compounds:

Biological Activity

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, also known as ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H11FN2O2, and it has a molecular weight of approximately 234.23 g/mol. The compound features a cyano group, a fluorophenyl group, and an amino group, which contribute to its biological activity.

The biological activity of this compound is primarily linked to its structural components. The cyano and fluorophenyl groups facilitate interactions with specific molecular targets, potentially modulating various biological pathways. Preliminary studies indicate that the compound may inhibit enzymes involved in cell proliferation, suggesting its potential as an anticancer agent .

Antimicrobial and Anticancer Properties

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .

Furthermore, the compound's anticancer properties have been explored in several studies. For instance, it has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . The specific mechanisms by which it exerts these effects are still being investigated.

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential for development into an antimicrobial agent .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffective (50 µg/mL)Induces apoptosisEnzyme inhibition, cell cycle arrest
Alpha-cyano-4-hydroxycinnamic acidModerateModeratePyruvate transport inhibition
Ethyl cyanoacetateLowLowGeneral chemical reactivity

Properties

IUPAC Name

ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKIXIAQHYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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